

A Technical Guide to the Electron Configuration and Chemical Reactivity of Tellurium-122

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tellurium-122

Cat. No.: B082960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental atomic properties and chemical behavior of the stable isotope **Tellurium-122**. It includes a summary of its electron configuration, an in-depth analysis of its chemical reactivity with various substances, and outlines relevant experimental methodologies. The potential applications of tellurium compounds in the pharmaceutical sector are also briefly discussed.

Electron Configuration of Tellurium-122

Isotopes of an element share the same number of protons and, in a neutral state, the same number of electrons.^[1] Consequently, the electron configuration for **Tellurium-122** is identical to that of any other tellurium atom. Tellurium (Te), with an atomic number of 52, possesses 52 electrons arranged in shells around the nucleus.^{[1][2]}

The ground state electron configuration for a neutral tellurium atom is:

- Full Configuration: $1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10} 5s^2 5p^4$ ^{[2][3]}
- Shorthand Configuration: $[Kr] 4d^{10} 5s^2 5p^4$ ^{[2][4]}

The outermost shell, or valence shell, contains six electrons ($5s^2 5p^4$), which dictates its chemical properties and places it in Group 16 of the periodic table, the chalcogens.^{[2][5]}

Table 1: Atomic and Physical Properties of **Tellurium-122**

Property	Value
Atomic Number	52[2]
Mass Number	122
Protons	52[1]
Neutrons	70
Electrons	52[1]
Natural Abundance of ^{122}Te	2.55%[1][5]
Standard State	Solid at 298 K[6]
Classification	Metalloid[2][5]
Density	6.24 g/cm ³ [2][7]
Melting Point	722.66 K (449.51 °C)[2][5]
Boiling Point	1261 K (987.85 °C)[2][5]

| Electron Affinity | 190.161 kJ/mol[2] |

Table 2: Ionization Energies of Tellurium

Ionization Step	Enthalpy (kJ/mol)
1st	869.3[2][4]
2nd	1790[2]
3rd	2698[2]
4th	3610[2]
5th	5668[2]
6th	6820[2]

| 7th | 13200[2] |

Chemical Reactivity

Tellurium is a metalloid, exhibiting properties of both metals and non-metals.^[7] It is chemically related to selenium and sulfur.^[5] Crystalline tellurium is a silvery-white, brittle material that is relatively resistant to air oxidation.^[5] Its reactivity is characterized by its tendency to form compounds in the -2, +2, +4, and +6 oxidation states, with +4 being the most common.^[5]

Reaction with Air and Water:

- When heated, tellurium burns in the air with a greenish-blue flame to produce tellurium(IV) oxide (TeO₂).^{[7][8][9]}
- It does not react with water under normal conditions.^[9]

Reaction with Acids and Bases:

- Tellurium is insoluble in hydrochloric acid and dilute non-oxidizing acids.^{[7][8][9]}
- It dissolves in nitric acid and concentrated sulfuric acid.^{[6][7][10]}
- It does not react with dilute bases under normal conditions but will dissolve in potassium hydroxide in the presence of air.^{[8][9][10]}

Reaction with Halogens:

- Tellurium reacts vigorously with halogens.^[8] With fluorine (F₂), it forms tellurium(VI) fluoride (TeF₆).^{[8][9]}
- It reacts with chlorine (Cl₂), bromine (Br₂), and iodine (I₂) to form the corresponding tellurium(IV) halides (e.g., TeCl₄).^{[8][9]}

Reaction with Metals:

- Tellurium reacts with many metals to form metal tellurides, often accompanied by incandescence, such as with zinc or when liquid tellurium is poured over solid sodium.^[10]

Table 3: Summary of Tellurium's Chemical Reactivity

Reactant	Conditions	Products
Air (O_2)	Heating	Tellurium(IV) oxide (TeO_2) [8][9]
Water (H_2O)	Normal	No reaction[9]
Non-oxidizing acids	Dilute	No reaction[8][9]
Nitric acid (HNO_3)	-	Dissolves[7]
Halogens (F_2 , Cl_2 , Br_2 , I_2)	-	Tellurium(VI) and Tellurium(IV) halides[8][9]
Metals (e.g., Cd, Zn, Na)	Heating/Molten	Metal tellurides (e.g., CdTe)[8] [10]

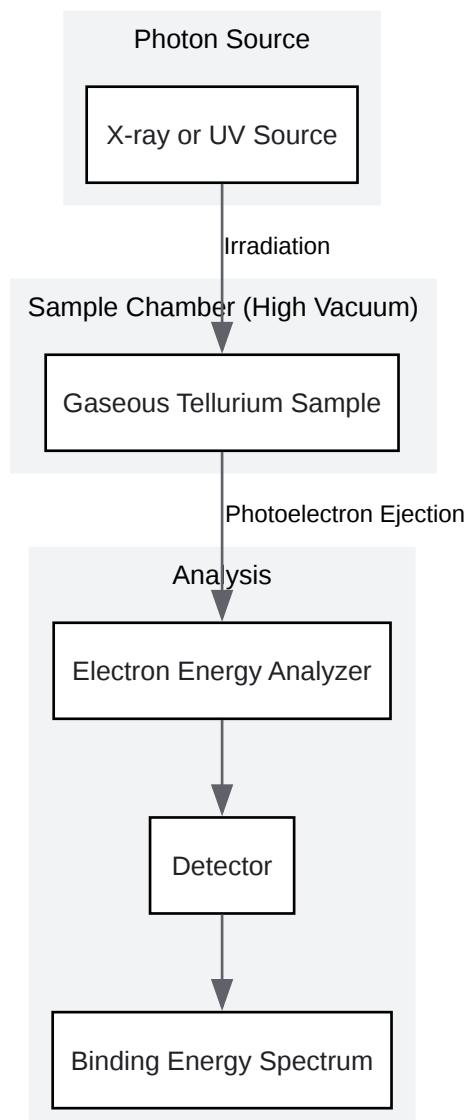
| Dilute bases | Normal | No reaction[8][9] |

Experimental Protocols

A. Determination of Electron Configuration

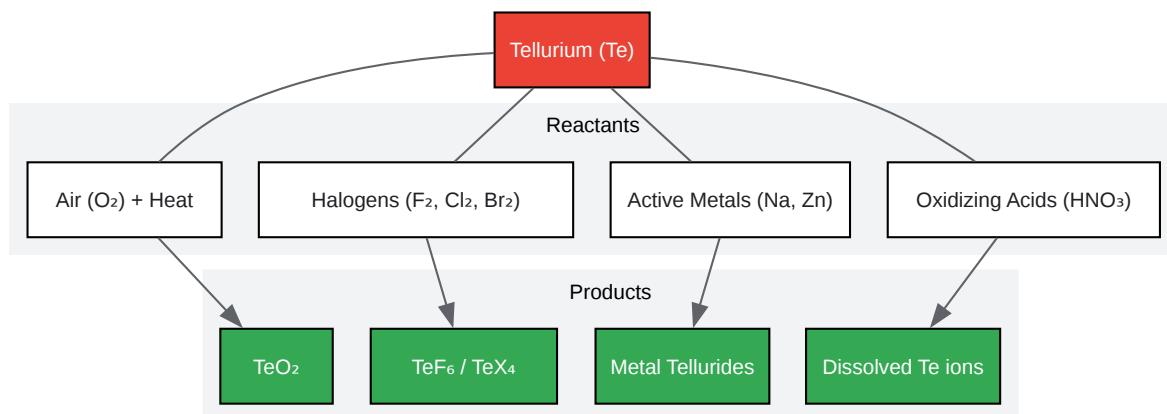
The electron configurations of elements are determined experimentally using various spectroscopic techniques.[11][12] Photoelectron Spectroscopy (PES) is a primary method.

- Principle: Based on the photoelectric effect, high-energy radiation (such as X-rays for core electrons or UV for valence electrons) is used to eject electrons from an atom. The kinetic energy of the ejected electrons is measured. The binding energy of each electron can be calculated by subtracting its kinetic energy from the energy of the incident photon. This spectrum of binding energies reveals the shell and subshell structure of the atom.[13]
- Methodology:
 - A sample of the element is vaporized and introduced into a high-vacuum chamber.
 - The gaseous atoms are irradiated with a monochromatic beam of high-energy photons (X-ray or UV).
 - Electrons ejected from the atoms pass into an electron energy analyzer.

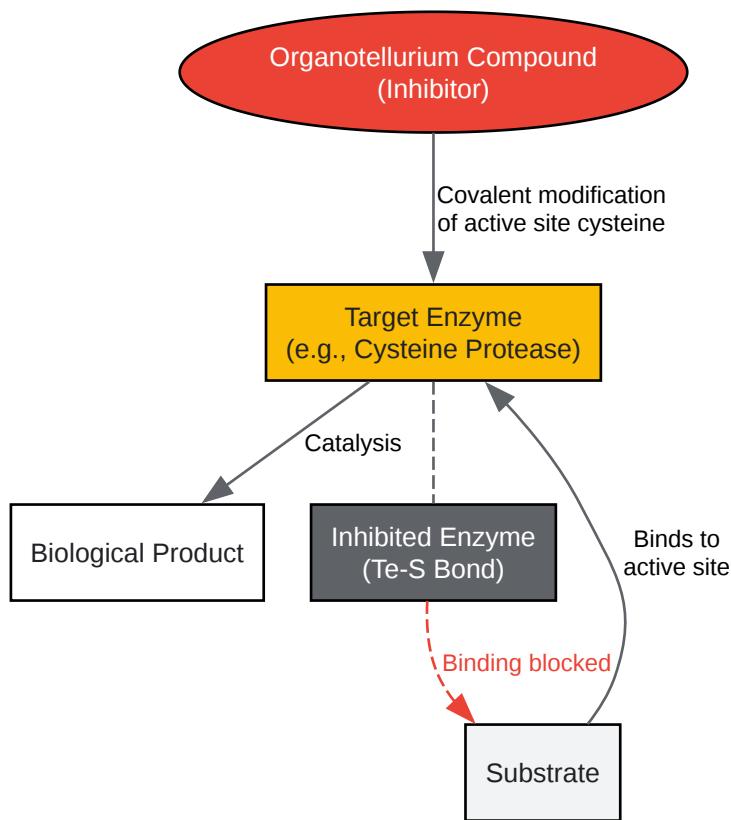

- The analyzer measures the kinetic energy of the photoelectrons.
- A spectrum is generated by plotting the number of electrons detected versus their binding energy. Each peak in the spectrum corresponds to a specific atomic orbital, and the peak's intensity is proportional to the number of electrons in that orbital.

B. Assessment of Chemical Reactivity

The chemical reactivity of an element like tellurium is typically investigated by observing its reactions with a range of other substances under controlled conditions.


- Principle: By systematically reacting the element with different classes of reagents (e.g., acids, bases, oxidizers, reducers) and analyzing the products, a comprehensive reactivity profile can be established.[14][15]
- Methodology:
 - Reaction Setup: A known quantity of pure tellurium is placed in a reaction vessel (e.g., a flask or sealed tube) with a specific reagent. The conditions (temperature, pressure, solvent) are carefully controlled.
 - Observation: Qualitative observations, such as color change, gas evolution, or precipitate formation, are recorded. The rate of reaction can be monitored.
 - Product Isolation: After the reaction is complete, the products are isolated and purified using techniques like filtration, crystallization, or chromatography.
 - Product Characterization: The identity and structure of the products are determined using analytical methods such as Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy, and X-ray Crystallography.
 - Stoichiometry Determination: The quantitative relationship between reactants and products is established to write a balanced chemical equation for the reaction.

Visualization of Workflows and Pathways



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Photoelectron Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Major reaction pathways of elemental tellurium.

[Click to download full resolution via product page](#)

Caption: Simplified model of enzyme inhibition by a tellurium compound.

Relevance in Drug Development

While tellurium has no known biological function and can be toxic at low doses, certain tellurium-containing compounds have shown significant therapeutic potential.[\[16\]](#)[\[17\]](#) Research is ongoing into their use as:

- **Antimicrobial and Antifungal Agents:** Soluble tellurium salts were used as therapeutic agents before the advent of modern antibiotics.[\[16\]](#)[\[17\]](#)
- **Anticancer Agents:** Some tellurium compounds have demonstrated the ability to destroy cancer cells and are being investigated as potential chemotherapeutic drugs.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- **Enzyme Inhibitors and Redox Modulators:** The unique chemical properties of tellurium allow for the design of molecules that can interact with biological systems, such as inhibiting specific enzymes or modulating cellular redox states.[\[16\]](#)[\[17\]](#) One notable example is the immunomodulating agent AS101, a hypervalent tellurium compound that has entered clinical trials for various conditions.[\[19\]](#)

The development of nano-tellurium particles is also a promising area, potentially offering enhanced biomedical applications with reduced toxicity compared to bulk forms.[\[16\]](#)[\[20\]](#) The reactivity of tellurium, particularly its interaction with sulfur-containing amino acids like cysteine, is often central to its biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tellurium Isotopes - List and Properties [chemlin.org]
- 2. Tellurium (Te) - Periodic Table [periodictable.one]
- 3. Tellurium, electron configuration [prvky.com]

- 4. WebElements Periodic Table » Tellurium » properties of free atoms [webelements.com]
- 5. Tellurium - Wikipedia [en.wikipedia.org]
- 6. ISOFLEX USA - Tellurium [isoflex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tellurium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 9. WebElements Periodic Table » Tellurium » reactions of elements [webelements.com]
- 10. TELLURIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Electron configuration - Wikipedia [en.wikipedia.org]
- 12. How are electronic configurations determined experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. quora.com [quora.com]
- 15. dcmp.org [dcmp.org]
- 16. mdpi.com [mdpi.com]
- 17. Tellurium and Nano-Tellurium: Medicine or Poison? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selenium and tellurium in the development of novel small molecules and nanoparticles as cancer multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Medicinal Hypervalent Tellurium Prodrugs Bearing Different Ligands: A Comparative Study of the Chemical Profiles of AS101 and Its Halido Replaced Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Electron Configuration and Chemical Reactivity of Tellurium-122]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082960#tellurium-122-electron-configuration-and-chemical-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com